
4-Methoxyindoline-2,3-dione
Vue d'ensemble
Description
4-Methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for 4-Methoxyindoline-2,3-dione were not found, related compounds such as indolinedione-coumarin hybrids have been synthesized for use against hyperuricemia . Another study discussed the synthesis of 3-substituted quinazoline-2,4-diones as CDK6 inhibitors .
Molecular Structure Analysis
The InChI code for 4-Methoxyindoline-2,3-dione is 1S/C9H7NO3/c1-13-6-4-2-3-5-7 (6)8 (11)9 (12)10-5/h2-4H,1H3, (H,10,11,12) . This indicates the presence of a methoxy group attached to an indoline-2,3-dione structure.
Physical And Chemical Properties Analysis
4-Methoxyindoline-2,3-dione is a pale-yellow to yellow-brown solid . It has a molecular weight of 177.16 .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Microbiology and Pharmaceutical Sciences .
Summary of the Application
4-Methoxyindoline-2,3-dione has been used in research aimed at eradicating bacterial persister cells and biofilms . These are metabolically dormant cells that are highly tolerant of antibiotics and represent a major drug resistance mechanism .
Results or Outcomes
The results showed that these halogenated indoles, including 4-Methoxyindoline-2,3-dione, significantly reduced E. coli K-12 BW25113 persister survival .
Application in Tuberculosis Research
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Pharmaceutical Sciences .
Summary of the Application
Schiff bases of indoline-2,3-dione, which would include 4-Methoxyindoline-2,3-dione, have been synthesized and investigated for their inhibitory activity against Mtb gyrase . Mtb gyrase is an enzyme that is essential for the survival and virulence of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Results or Outcomes
Some of these derivatives demonstrated promising inhibitory activity, with IC50 values ranging from 50–157 μM .
Application in Antiviral Research
Specific Scientific Field
This application falls under the field of Virology and Pharmaceutical Sciences .
Summary of the Application
Indole derivatives, including 4-Methoxyindoline-2,3-dione, have been investigated for their antiviral properties . Specifically, they have been tested against influenza A and Coxsackie B4 virus .
Results or Outcomes
Some of the tested compounds showed promising inhibitory activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Application in Anti-HIV Research
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Pharmaceutical Sciences .
Summary of the Application
Indole derivatives, including 4-Methoxyindoline-2,3-dione, have been synthesized and investigated for their inhibitory activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
Results or Outcomes
Some of these derivatives demonstrated promising inhibitory activity .
Application in Alzheimer’s Disease Research
Specific Scientific Field
This application falls under the field of Neurology and Pharmaceutical Sciences .
Summary of the Application
Indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety, which would include 4-Methoxyindoline-2,3-dione, have been synthesized and investigated for their inhibitory activity against acetylcholine esterase (AChE) . AChE is an enzyme that is associated with Alzheimer’s disease .
Results or Outcomes
Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM .
Application in Anticancer Research
Specific Scientific Field
This application is in the field of Oncology and Pharmaceutical Sciences .
Summary of the Application
Indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety, which would include 4-Methoxyindoline-2,3-dione, have been synthesized and investigated for their cytotoxic activity against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) .
Results or Outcomes
Five compounds exhibited strong cytotoxicity (IC50 values in the range of 0.65–7.17 µM). One compound was the most potent one with IC50 values as low as 0.65 μM, even more potent than adriamycin, a positive control .
Safety And Hazards
Orientations Futures
While specific future directions for 4-Methoxyindoline-2,3-dione were not found, related compounds such as indole derivatives have been studied for their potential in treating various diseases, including Alzheimer’s disease . This suggests that 4-Methoxyindoline-2,3-dione and related compounds could have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
4-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)8(11)9(12)10-5/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTERBHLYBWXCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464025 | |
| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyindoline-2,3-dione | |
CAS RN |
108937-87-7 | |
| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

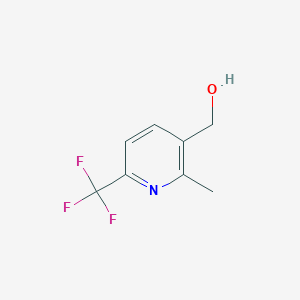
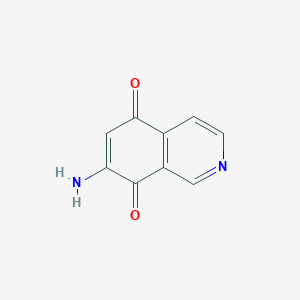
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)

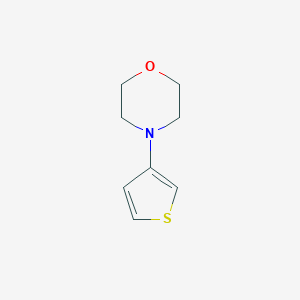
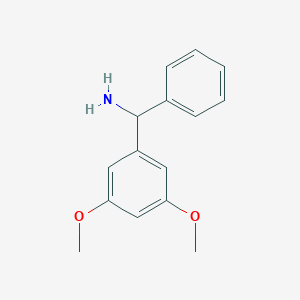
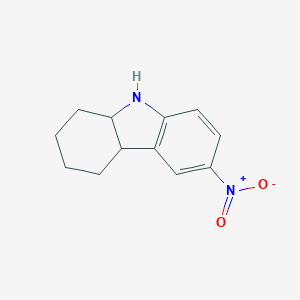
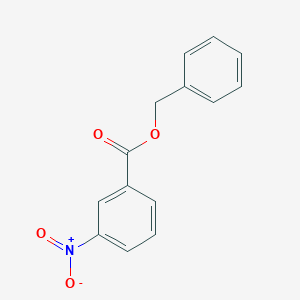
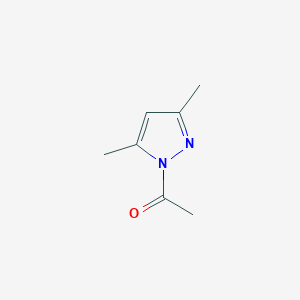
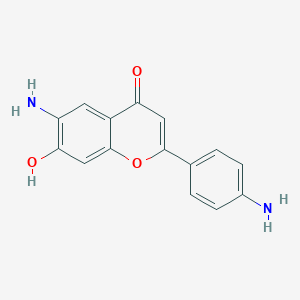
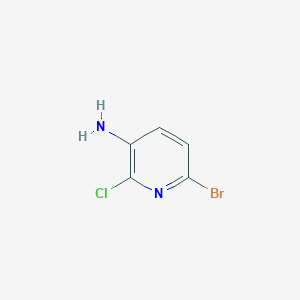
![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)